N-{5-[(2-Hydroxyethyl)amino]-1,3-thiazol-2-yl}-2-methylpropanamide
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Overview
Description
N-{5-[(2-Hydroxyethyl)amino]-1,3-thiazol-2-yl}-2-methylpropanamide is an organic compound with a complex structure that includes a thiazole ring, an amino group, and a hydroxyethyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{5-[(2-Hydroxyethyl)amino]-1,3-thiazol-2-yl}-2-methylpropanamide typically involves the reaction of 2-methylpropanamide with a thiazole derivative. One common method involves the use of 2-aminothiazole, which reacts with 2-methylpropanamide under controlled conditions to form the desired compound. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and may require a catalyst to proceed efficiently .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The reaction conditions are carefully monitored, and purification steps such as crystallization or chromatography are employed to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
N-{5-[(2-Hydroxyethyl)amino]-1,3-thiazol-2-yl}-2-methylpropanamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group can yield aldehydes or carboxylic acids, while reduction can produce primary or secondary amines .
Scientific Research Applications
N-{5-[(2-Hydroxyethyl)amino]-1,3-thiazol-2-yl}-2-methylpropanamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-{5-[(2-Hydroxyethyl)amino]-1,3-thiazol-2-yl}-2-methylpropanamide involves its interaction with specific molecular targets. The hydroxyethyl and amino groups allow the compound to form hydrogen bonds and other interactions with enzymes and receptors. This can lead to inhibition or activation of specific pathways, depending on the target . The thiazole ring is also crucial for its biological activity, as it can interact with various biomolecules .
Comparison with Similar Compounds
Similar Compounds
N-(2-Hydroxyethyl)ethylenediamine: This compound has a similar hydroxyethyl group but lacks the thiazole ring, making it less complex and with different properties.
2-Aminothiazole: This compound contains the thiazole ring but lacks the hydroxyethyl and amide groups, leading to different reactivity and applications.
Uniqueness
N-{5-[(2-Hydroxyethyl)amino]-1,3-thiazol-2-yl}-2-methylpropanamide is unique due to its combination of functional groups, which confer a range of chemical reactivity and biological activity. The presence of both the thiazole ring and the hydroxyethyl group allows for diverse interactions with biological targets, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
828920-59-8 |
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Molecular Formula |
C9H15N3O2S |
Molecular Weight |
229.30 g/mol |
IUPAC Name |
N-[5-(2-hydroxyethylamino)-1,3-thiazol-2-yl]-2-methylpropanamide |
InChI |
InChI=1S/C9H15N3O2S/c1-6(2)8(14)12-9-11-5-7(15-9)10-3-4-13/h5-6,10,13H,3-4H2,1-2H3,(H,11,12,14) |
InChI Key |
RLRWIFCLCAZBFG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)NC1=NC=C(S1)NCCO |
Origin of Product |
United States |
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